2-Amino-4-hydroxypentanedioic acid is a natural product found in Homo sapiens with data available.
(2S)-2-amino-3-hydroxypentanedioic acid
CAS No.: 533-62-0
VCID: VC21538385
Molecular Formula: C5H9NO5
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2S)-2-amino-3-hydroxypentanedioic acid, also known as 3-hydroxy-L-glutamic acid, is a non-proteinogenic amino acid that plays significant roles in various biological processes. It is characterized by its molecular formula C5H9NO5 and molecular weight of approximately 163.13 g/mol . This compound is a secondary alcohol, an amino dicarboxylic acid, and a hydroxy-L-glutamic acid, making it a valuable compound for research in chemistry, biology, and medicine. Biological ActivityThis compound is involved in several metabolic pathways, particularly in the metabolism of amino acids. It participates in the synthesis and degradation of neurotransmitters, influencing metabolic homeostasis. Additionally, it acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. Neurotransmitter Activity
Chemistry
Biology and Medicine
Industry
Comparison with Similar Compounds
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 533-62-0 | ||||||||||||
Product Name | (2S)-2-amino-3-hydroxypentanedioic acid | ||||||||||||
Molecular Formula | C5H9NO5 | ||||||||||||
Molecular Weight | 163.13 g/mol | ||||||||||||
IUPAC Name | 2-amino-3-hydroxypentanedioic acid | ||||||||||||
Standard InChI | InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11) | ||||||||||||
Standard InChIKey | LKZIEAUIOCGXBY-UHFFFAOYSA-N | ||||||||||||
Isomeric SMILES | C(C([C@@H](C(=O)O)N)O)C(=O)O | ||||||||||||
SMILES | C(C(C(C(=O)O)N)O)C(=O)O | ||||||||||||
Canonical SMILES | C(C(C(C(=O)O)N)O)C(=O)O | ||||||||||||
Physical Description | Solid | ||||||||||||
Synonyms | eta-hydroxyglutamate beta-hydroxyglutamic acid erythro-L-BHGA hydroxyglutamic acid hydroxyglutamic acid, (DL)-isomer hydroxyglutamic acid, erythro-(DL)-isomer hydroxyglutamic acid, erythro-(L)-isomer hydroxyglutamic acid, sodium salt threo-L-BHGA |
||||||||||||
PubChem Compound | 4478640 | ||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume